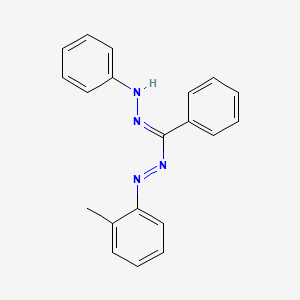
1,3-Diphenyl-5-(o-tolyl)formazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-5-(o-tolyl)formazan is a chemical compound belonging to the formazan family. Formazans are characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This compound is known for its vibrant color and is often used in various biochemical assays and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-(o-tolyl)formazan can be synthesized through the reaction of hydrazine derivatives with aromatic aldehydes or ketones. The general synthetic route involves the condensation of 1,3-diphenylformazan with o-tolualdehyde under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale chemical synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as recrystallization for purification .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-5-(o-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced
Applications De Recherche Scientifique
1,3-Diphenyl-5-(o-tolyl)formazan has several scientific research applications, including:
Biochemical Assays: Used as a colorimetric reagent in assays to measure cell viability and enzyme activity.
Chemistry: Employed in the synthesis of other complex organic molecules.
Biology: Utilized in studies involving cellular metabolism and redox reactions.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules .
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-5-(o-tolyl)formazan involves its interaction with cellular components, particularly enzymes involved in redox reactions. The compound can act as an electron acceptor or donor, facilitating various biochemical processes. Its molecular targets include enzymes such as dehydrogenases and oxidoreductases, which play crucial roles in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Diphenyl-3-(p-tolyl)formazan
- 1,3,5-Triphenylformazan
- 3,5-Diphenyl-1-(m-tolyl)formazan
Uniqueness
1,3-Diphenyl-5-(o-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and interaction with biological molecules. Compared to other formazans, it may exhibit different colorimetric properties and reactivity profiles, making it suitable for specific applications in biochemical assays and research .
Propriétés
Formule moléculaire |
C20H18N4 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20+,24-22? |
Clé InChI |
KSUKLVGDPSNHPH-KYZOMJKISA-N |
SMILES isomérique |
CC1=CC=CC=C1N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


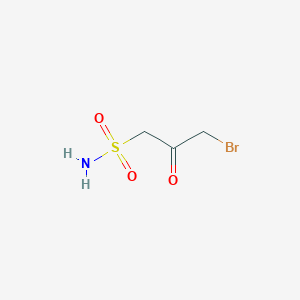
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
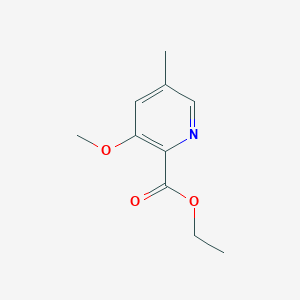
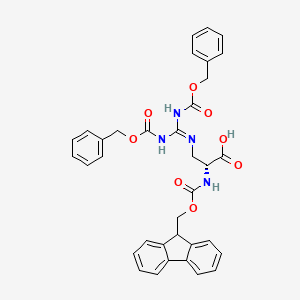
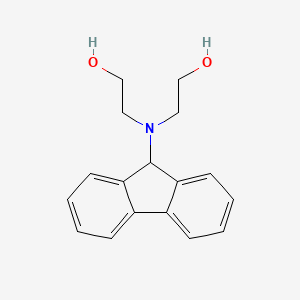
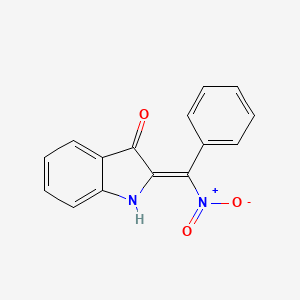
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
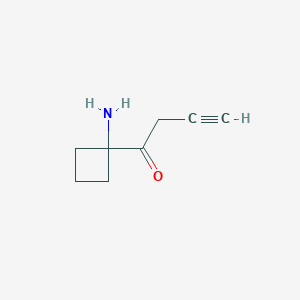
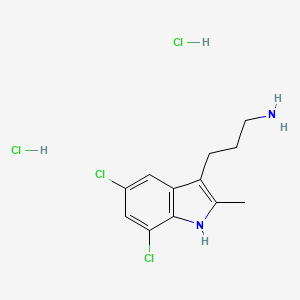
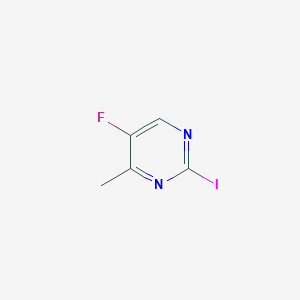
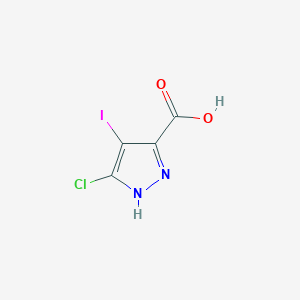

![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
